2-Tert-butyl-4-bromo-5-nitrophenol
Overview
Description
2-Tert-butyl-4-bromo-5-nitrophenol is an organic compound with the molecular formula C10H12BrNO3. It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with tert-butyl, bromo, and nitro groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-4-bromo-5-nitrophenol typically involves the nitration of 2-Tert-butyl-4-bromophenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration . The reaction is as follows:
2-Tert-butyl-4-bromophenol+HNO3→this compound+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-4-bromo-5-nitrophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to a quinone derivative.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide in methanol can be used for bromine substitution.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Major Products
Substitution: Formation of 2-Tert-butyl-4-methoxy-5-nitrophenol.
Reduction: Formation of 2-Tert-butyl-4-bromo-5-aminophenol.
Oxidation: Formation of 2-Tert-butyl-4-bromo-5-nitroquinone.
Scientific Research Applications
2-Tert-butyl-4-bromo-5-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-4-bromo-5-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butyl-5-nitrophenol: Similar structure but with an additional tert-butyl group.
2-Bromo-4-nitrophenol: Lacks the tert-butyl group.
2-Tert-butyl-4-bromophenol: Lacks the nitro group.
Uniqueness
2-Tert-butyl-4-bromo-5-nitrophenol is unique due to the presence of all three substituents (tert-butyl, bromo, and nitro) on the phenol ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
4-bromo-2-tert-butyl-5-nitrophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3/c1-10(2,3)6-4-7(11)8(12(14)15)5-9(6)13/h4-5,13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCBCIRZXMTSFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1O)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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